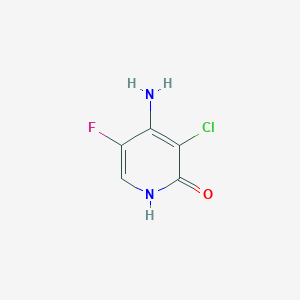
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-5-fluoro-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloro-5-fluoropyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds. These products often exhibit enhanced biological activity and are used in various applications .
Applications De Recherche Scientifique
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 4-amino
Propriétés
Formule moléculaire |
C5H4ClFN2O |
|---|---|
Poids moléculaire |
162.55 g/mol |
Nom IUPAC |
4-amino-3-chloro-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClFN2O/c6-3-4(8)2(7)1-9-5(3)10/h1H,(H3,8,9,10) |
Clé InChI |
FEOCNYYSQOOGFI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=O)N1)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
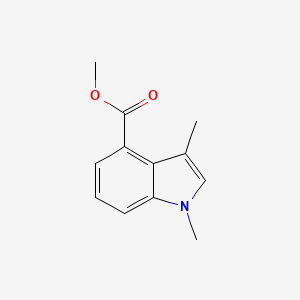
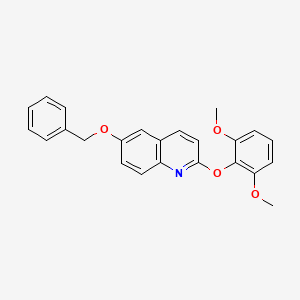

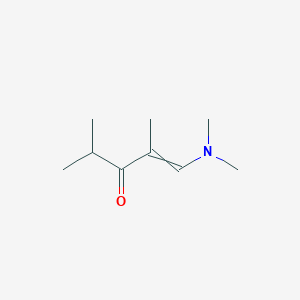
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)
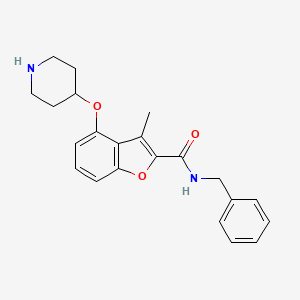
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)

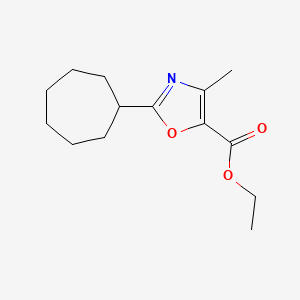
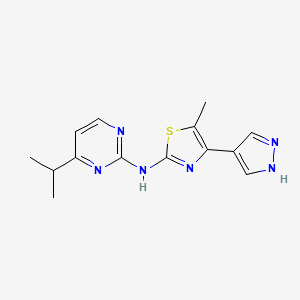
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
